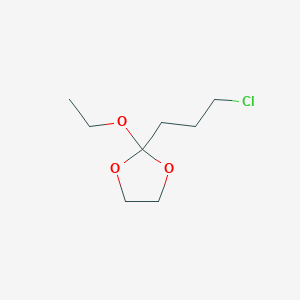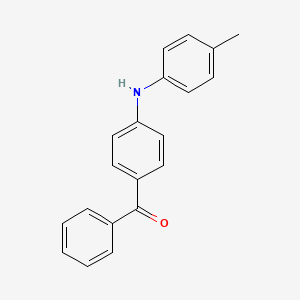
Phenyl(4-(p-tolylamino)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(4-(p-tolylamino)phenyl)methanone is an organic compound with the molecular formula C20H17NO. It is a yellow solid that is used in various chemical and industrial applications. This compound is known for its unique structure, which includes a phenyl group, a p-tolylamino group, and a methanone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl(4-(p-tolylamino)phenyl)methanone can be synthesized through several methods. One common method involves the reaction of 4-aminobenzophenone with p-toluidine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification process often involves multiple steps, including distillation, crystallization, and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(4-(p-tolylamino)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxyl derivatives, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Phenyl(4-(p-tolylamino)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Phenyl(4-(p-tolylamino)phenyl)methanone exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone
- Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
Phenyl(4-(p-tolylamino)phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C20H17NO |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
[4-(4-methylanilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H17NO/c1-15-7-11-18(12-8-15)21-19-13-9-17(10-14-19)20(22)16-5-3-2-4-6-16/h2-14,21H,1H3 |
Clave InChI |
QCUZVCYLUPIQSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


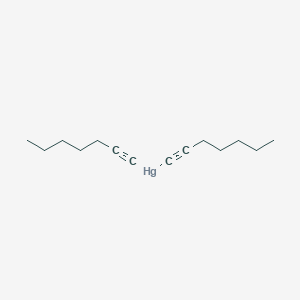
![4-[[3-(trifluoroMethyl)phenyl]Methylene]piperidine, hydrochloride](/img/structure/B14128028.png)
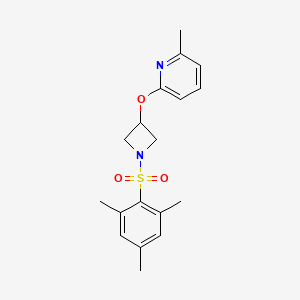
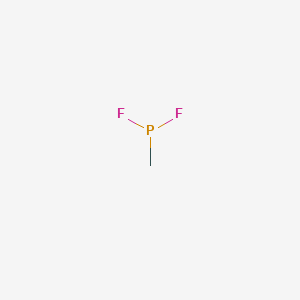
![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)
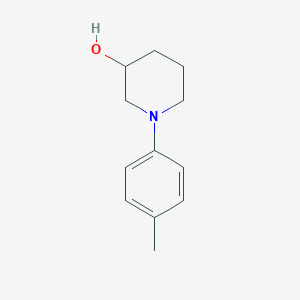
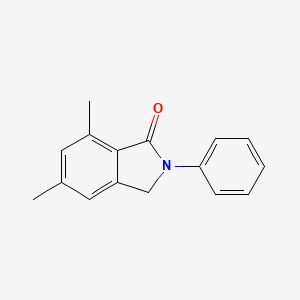
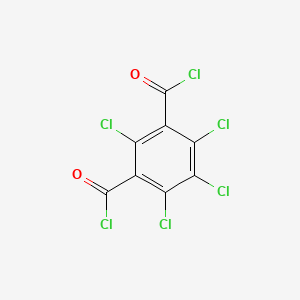
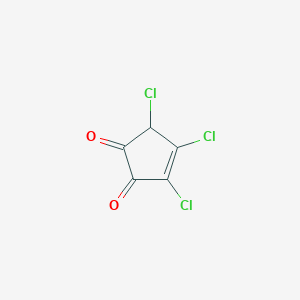
![3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14128082.png)
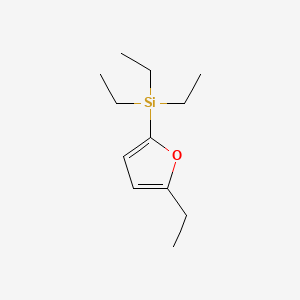
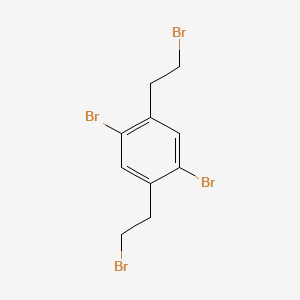
![3,6-dimethyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14128106.png)
